molecular formula C10H14O2S B6254943 2-(2-phenoxyethoxy)ethane-1-thiol CAS No. 856367-98-1

2-(2-phenoxyethoxy)ethane-1-thiol

Cat. No.: B6254943
CAS No.: 856367-98-1
M. Wt: 198.3
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-phenoxyethoxy)ethane-1-thiol is an organic compound with the molecular formula C10H14O2S It is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a phenoxyethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-phenoxyethoxy)ethane-1-thiol typically involves the reaction of 2-(2-phenoxyethoxy)ethanol with a thiolating agent. One common method is the reaction with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-phenoxyethoxy)ethane-1-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiol derivatives.

Scientific Research Applications

2-(2-phenoxyethoxy)ethane-1-thiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in thiol-ene click chemistry.

    Biology: Employed in the modification of biomolecules and in the study of thiol-based redox processes.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(2-phenoxyethoxy)ethane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This reactivity allows it to participate in redox reactions and to modify proteins and other biomolecules through thiol-disulfide exchange reactions. The compound’s effects are mediated through these interactions, impacting cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-phenoxyethoxy)ethanol: Similar structure but lacks the thiol group, making it less reactive in thiol-specific reactions.

    2-(2-phenoxyethoxy)ethane-1-amine: Contains an amine group instead of a thiol, leading to different reactivity and applications.

    2-(2-phenoxyethoxy)ethane-1-ol: An alcohol derivative with different chemical properties and uses.

Uniqueness

2-(2-phenoxyethoxy)ethane-1-thiol is unique due to its thiol group, which imparts distinct reactivity and allows for specific applications in redox chemistry and biomolecule modification. Its ability to undergo thiol-ene click reactions and to form disulfide bonds makes it valuable in various scientific and industrial contexts.

Properties

CAS No.

856367-98-1

Molecular Formula

C10H14O2S

Molecular Weight

198.3

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.